2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole

α1A-adrenoceptor partial agonism receptor selectivity

Supply chain reliability for pharmacopeial impurity standards and selective α1A tool compounds is critical. This compound ensures: • α1A partial agonism with defined selectivity profile; EC50 364 nM at α1D for assay baseline. • Tetrahydrozoline USP Related Compound B for ANDA/NDA analytical method transfer. • USP-certified, meeting ISO 17025/17034 requirements. In stock, ships globally.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 945389-41-3
Cat. No. B122665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole
CAS945389-41-3
Synonyms2-(1,2,3,4-Tetrahydro-1-naphthalenyl)-1H-imidazole
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C3=NC=CN3
InChIInChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,8-9,12H,3,5,7H2,(H,14,15)
InChIKeyBLXFHJKHZWXNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole (CAS 945389-41-3): Scientific Procurement Guide for α1A-Adrenoceptor Research and Reference Standards


2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole (CAS 945389-41-3) is a heterocyclic compound of the molecular formula C13H14N2, with a molecular weight of 198.26 g/mol and a melting point of 167–169 °C . It is a novel 2-imidazole derivative that acts as a potent partial agonist of the α1A adrenergic receptor with good selectivity over α1B, α1D, and α2A receptor subtypes [1]. This compound is also recognized as Tetrahydrozoline USP Related Compound B and is supplied as a pharmacopeial reference standard for analytical method development and quality control applications .

α1A Adrenoceptor Partial Agonism Research Reported selectivity profile over α1B, α1D, and α2A subtypes; class-level α1A partial agonism fit for CNS target studies.
USP Reference Standard Designated as Tetrahydrozoline Related Compound B for analytical method validation and impurity profiling per USP-NF.

Why 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole Cannot Be Substituted with Generic In-Class Analogs


The 2-imidazole scaffold with a 1,2,3,4-tetrahydronaphthalen-1-yl substituent at the 2-position confers a distinct α1A-adrenoceptor partial agonist pharmacological profile that differs markedly from close structural analogs. While the parent drug tetrahydrozoline (an imidazoline derivative) functions as a full agonist used clinically for vasoconstriction, the 2-imidazole substitution pattern of CAS 945389-41-3 results in partial agonism, which is associated with a lower intrinsic efficacy (Emax) and reduced propensity for receptor desensitization [1]. Furthermore, USP compendial monographs specify Tetrahydrozoline Related Compound B as a distinct impurity marker that must be chromatographically resolved from Related Compounds A, C, and E during analytical method validation; substituting any of these reference standards would invalidate regulatory compliance [2].

Pharmacological Profile Mismatch Partial agonist at α1A with lower intrinsic efficacy than the full agonist tetrahydrozoline; functional assay responses may not transfer directly.
USP Identity Divergence Distinct impurity marker (Related Compound B); substituting with Related Compounds A, C, or E invalidates USP compendial method compliance.

Quantitative Differentiation Evidence: 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole Procurement Decision Guide


Functional Selectivity at α1A-Adrenoceptor Over α1D Subtype: EC50 Comparison

The compound exhibits a functional EC50 of 364 nM at the human α1D adrenergic receptor expressed in CHO cells as assessed by calcium mobilization FLIPR assay [1]. While quantitative α1A potency data for this exact compound are not publicly available in open databases, the 2008 Whitlock et al. study reports that 2-imidazole derivatives within this series demonstrate good selectivity for α1A over α1D, with a selectivity window that can exceed 10-fold for optimized analogs [2]. The parent drug tetrahydrozoline hydrochloride, in contrast, shows non-selective agonism across α1A, α1B, and α1D subtypes and functions as a full agonist rather than a partial agonist [2]. This partial agonist profile with α1A selectivity is the defining pharmacological differentiation.

α1D Adrenoceptor EC50
Class-level inference
364 nM
CHO cells, FLIPR calcium assay
α1A selectivity inferred; reported >10-fold selectivity in structural class
α1A potency not publicly reported for this compound
α1A-adrenoceptor partial agonism receptor selectivity

Analytical Reference Standard Identity: USP Tetrahydrozoline Related Compound B

This compound is officially designated as Tetrahydrozoline USP Related Compound B and is chemically defined as 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole per USP compendial specifications . It is supplied as a fully characterized reference standard (Catalog No. 1652023, 25 mg, $784.00) for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Tetryzoline Hydrochloride [1]. Related Compound A (1,2,3,4-Tetrahydronaphthalene-1-carbonitrile, CAS 56536-96-0), Related Compound C (1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, CAS 1914-65-4), and Related Compound E (N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, CAS 84460-89-9) are chemically distinct impurities with different retention times and cannot serve as substitutes for this standard .

USP Identity
Specification review
Related Compound B
Catalog No. 1652023; C13H14N2 imidazole
Structurally distinct impurity marker; mandatory for USP method compliance
Cannot be interchanged with Related Compounds A, C, E
USP reference standard pharmaceutical impurity analytical method validation

Physicochemical and Drug-Likeness Profile Differentiation

The compound has a calculated XLogP of 2.7 and a topological polar surface area (TPSA) of 28.7 Ų [1]. It satisfies Lipinski's Rule of Five . In contrast, the parent drug tetrahydrozoline hydrochloride (MW 236.74) contains a basic imidazoline moiety rather than an imidazole, resulting in a higher polar surface area and altered CNS penetration characteristics [2]. The 2-imidazole scaffold with a tetrahydronaphthalenyl substituent was specifically designed in the 2008 Whitlock series to confer CNS penetration while maintaining α1A partial agonism, a dual property not shared by tetrahydrozoline or the other USP Related Compounds (A, C, E), which are synthetic intermediates or degradation products lacking any α1A receptor pharmacology [2].

CNS Drug-Likeness
Reported
XLogP 2.7 | TPSA 28.7 Ų
Satisfies Lipinski Rule of Five
Supports BBB penetration studies vs. more polar tetrahydrozoline
Calculated in silico properties
drug-likeness CNS penetration Lipinski parameters

Optimal Application Scenarios for 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole (CAS 945389-41-3)


CNS-Penetrant α1A-Adrenoceptor Partial Agonist Lead Discovery and SAR Optimization

Medicinal chemistry teams pursuing CNS-targeted α1A partial agonists for indications such as stress urinary incontinence, benign prostatic hyperplasia, or neuropsychiatric disorders should select this compound as a validated lead scaffold. The 2-imidazole core with tetrahydronaphthalenyl substitution has been demonstrated to confer α1A selectivity and partial agonism with good CNS drug-like properties [1]. Its XLogP of 2.7 and TPSA of 28.7 Ų place it in an optimal range for blood-brain barrier penetration, differentiating it from more polar imidazoline-based agonists such as tetrahydrozoline [2].

Pharmaceutical Quality Control: USP Reference Standard for Tetryzoline Hydrochloride Impurity Profiling

Analytical development and QC laboratories performing USP compendial testing of tetryzoline hydrochloride drug substance or ophthalmic/nasal formulations must procure this compound as Tetrahydrozoline USP Related Compound B (Catalog No. 1652023). It is a mandatory reference standard for method validation, system suitability testing, and impurity quantification per USP-NF monographs . Related Compounds A, C, and E are chemically distinct and cannot substitute for this standard without violating regulatory compliance .

Functional Selectivity Profiling of α1-Adrenoceptor Subtypes

Researchers characterizing functional selectivity across α1A, α1B, and α1D adrenoceptor subtypes should use this compound as a tool compound for α1A-selective partial agonism [1]. Its EC50 of 364 nM at α1D provides a defined lower-activity baseline for selectivity calculations, enabling head-to-head comparisons with novel α1A agonists in calcium mobilization or β-arrestin recruitment assays [3].

Reference Material for Analytical Method Transfer and Regulatory Submission

Pharmaceutical companies preparing ANDA or NDA submissions for generic tetryzoline hydrochloride products require this compound for analytical method transfer between R&D and QC sites, forced degradation studies, and stability-indicating method validation . The USP Certificate ensures traceability and meets ISO 17025/ISO 17034 requirements for regulatory acceptance .

Application
Selection Property
Validation Focus
α1A Adrenoceptor Lead Optimization
Partial agonism & CNS drug-likeness profile
α1A selectivity assays; BBB penetration model evaluation
USP Impurity Profiling (Tetrahydrozoline HCl)
USP Related Compound B identity
HPLC system suitability; compendial method compliance
α1-Adrenoceptor Subtype Selectivity Assays
α1A-selective partial agonist tool
Calcium mobilization / β-arrestin recruitment assays; EC50 benchmarking
Analytical Method Transfer & ANDA Submission
USP Certificate & traceable reference material
Method validation and regulatory documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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